2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one
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Overview
Description
2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one is a chemical compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a fluorophenyl group and a methoxy group attached to the chromone core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrochromones.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromones. Substitution reactions can lead to a variety of substituted chromone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: The compound may find applications in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes, receptors, or signaling pathways involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenyl compounds: These include compounds like 2-fluorobenzoic acid and 2-fluoromethamphetamine, which share the fluorophenyl group but differ in their overall structure and properties.
Chromone derivatives: Compounds such as 7-methoxychromone and 2-phenylchromone are structurally similar but lack the fluorophenyl group.
Uniqueness
2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one is unique due to the presence of both the fluorophenyl and methoxy groups, which may confer distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-fluorophenyl)-7-methoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c1-19-10-6-7-12-14(18)9-16(20-15(12)8-10)11-4-2-3-5-13(11)17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRUOCZQTGICHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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